molecular formula C9H9BF3K B13505616 potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide

potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide

Cat. No.: B13505616
M. Wt: 224.07 g/mol
InChI Key: CXDVEVJSEVYVNA-KQGICBIGSA-N
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Description

Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide is a chemical compound known for its unique structure and reactivity. It is a member of the aryltrifluoroborate family, which are salts containing a boron atom bonded to three fluorine atoms and an aryl group. These compounds are highly valued in organic synthesis due to their stability and reactivity.

Preparation Methods

The synthesis of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide typically involves the reaction of an arylboronic acid with potassium fluoride and a suitable fluorinating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide undergoes various types of chemical reactions, including:

Scientific Research Applications

Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide involves its ability to act as a nucleophile in various chemical reactions. The boron atom in the compound can form stable complexes with transition metals, facilitating catalytic processes such as cross-coupling reactions. The molecular targets and pathways involved include the formation of boron-oxygen or boron-carbon bonds, which are crucial for the compound’s reactivity and stability .

Comparison with Similar Compounds

Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H9BF3K

Molecular Weight

224.07 g/mol

IUPAC Name

potassium;trifluoro-[(E)-3-phenylprop-2-enyl]boranuide

InChI

InChI=1S/C9H9BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-7H,8H2;/q-1;+1/b7-4+;

InChI Key

CXDVEVJSEVYVNA-KQGICBIGSA-N

Isomeric SMILES

[B-](C/C=C/C1=CC=CC=C1)(F)(F)F.[K+]

Canonical SMILES

[B-](CC=CC1=CC=CC=C1)(F)(F)F.[K+]

Origin of Product

United States

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